3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-19(24)14-4-6-18(25-2)15(20)10-14/h3-10,17,23H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFSUDYMKGLRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 342.4 g/mol
- CAS Number : 2034256-10-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and selectivity towards specific targets, potentially modulating pathways related to inflammation and cancer cell proliferation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiproliferative Activity : Several studies have documented the ability of related compounds to inhibit the growth of cancer cell lines. For instance, derivatives with methoxy and hydroxy groups have shown significant antiproliferative effects against MCF-7 breast cancer cells, with IC values ranging from 1.2 to 5.3 µM .
- Antioxidant Activity : Compounds in this class have demonstrated antioxidative properties, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiproliferative Effects : A study focused on N-substituted benzimidazole carboxamides found that introducing hydroxyl and methoxy groups significantly enhanced antiproliferative activity against various cancer cell lines. The most effective derivatives showed IC values as low as 2.2 µM .
- Mechanistic Insights : The mechanism underlying the antiproliferative effects appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Comparative Analysis : When compared to known antiproliferative agents like doxorubicin, the novel derivatives exhibited comparable or superior activity against specific cell lines, suggesting a promising therapeutic potential for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Compound A : 3-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide (CAS: 2034333-87-2)
- Molecular Formula: C₁₈H₁₆FNO₄S
- Molecular Weight : 361.4 g/mol
- Key Features : Replaces the indole group with furan and thiophene rings. The presence of sulfur (thiophene) and oxygen (furan) heteroatoms may alter electronic properties and solubility compared to the indole-containing target compound .
Compound B : 3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide (CAS: 2380185-69-1)
- Molecular Formula: C₂₀H₁₈FNO₃S
- Molecular Weight : 371.4 g/mol
- Key Features: Incorporates a thiophenyl-phenyl group instead of indole.
Compound C : 3-fluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-methoxybenzamide
Pharmacological and Physicochemical Properties
| Property | Target Compound (Indole Derivative) | Compound A (Furan/Thiophene) | Compound B (Thiophenyl-Phenyl) | Compound C (Naphthalene) |
|---|---|---|---|---|
| Molecular Weight | ~356.37 | 361.4 | 371.4 | 347.36 |
| Heteroatoms | N, O, F | N, O, F, S | N, O, F, S | N, O, F |
| Aromatic System | Indole | Furan + Thiophene | Thiophene + Phenyl | Naphthalene |
| Potential Solubility | Moderate (polar indole) | Lower (sulfur-containing) | Moderate | Low (hydrophobic) |
Key Observations:
Indole vs. Heterocycles : The indole group in the target compound provides both hydrogen-bonding capacity (via NH) and aromaticity, which may enhance binding to biological targets compared to furan/thiophene derivatives .
Electronic Effects : Fluorine and methoxy groups are conserved across all compounds, suggesting shared electronic modulation of the benzamide core.
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of intermediates. Key steps include:
- Coupling Reactions : Use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds, as demonstrated in benzamide derivatives .
- Fluorination Strategies : Oxidative fluorination via photoredox catalysis under blue LED irradiation, as shown in related 4-methoxybenzamide derivatives. This method avoids harsh fluorinating agents and achieves high diastereoselectivity .
- Indole Functionalization : Alkylation or hydroxylation of the 1-methylindole moiety under controlled pH and temperature (-50°C) to preserve sensitive groups .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. ¹⁹F NMR is critical for verifying fluorination efficiency .
- Mass Spectrometry (ESI-MS or LC-MS) : To validate molecular weight and fragmentation patterns, especially for detecting hydroxylated or fluorinated byproducts .
- IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxy O-H stretch at ~3300 cm⁻¹) .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes like PPTases (phosphopantetheinyl transferases) due to structural similarities with antibacterial agents targeting bacterial proliferation pathways .
- Assay Conditions : Use bacterial cell lysates or recombinant enzymes to test inhibition kinetics. Include positive controls (e.g., known PPTase inhibitors) and measure IC₅₀ values .
- Cell-Based Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while preserving sensitive functional groups?
- Methodological Answer :
- Temperature Control : Maintain sub-zero temperatures (-50°C) during coupling steps to prevent racemization or hydrolysis of the hydroxyethyl group .
- Catalyst Screening : Test organic photocatalysts (e.g., Ir- or Ru-based complexes) to enhance fluorination efficiency and reduce side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for photoredox steps, as they stabilize intermediates without competing nucleophilic side reactions .
Q. How can contradictions in reported biological activities of similar benzamide derivatives be resolved?
- Methodological Answer :
- Comparative Studies : Replicate assays using standardized protocols (e.g., identical enzyme concentrations, buffer systems) to isolate variables causing discrepancies .
- Purity Validation : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities. Use orthogonal techniques (NMR, LC-MS) for verification .
- Structural Analog Testing : Synthesize and test analogs with incremental modifications (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
Q. What advanced techniques can elucidate the compound’s mechanism of action against bacterial targets?
- Methodological Answer :
- X-Ray Crystallography : Co-crystallize the compound with PPTase enzymes to map binding interactions and identify key residues (e.g., hydrophobic pockets accommodating the indole moiety) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven interactions .
- Metabolomic Profiling : Use LC-MS/MS to track downstream effects on bacterial lipid biosynthesis pathways, which are regulated by PPTases .
Data Contradiction Analysis
Q. How should researchers address discrepancies in fluorination efficiency across different synthetic protocols?
- Methodological Answer :
- Parameter Comparison : Compare light sources (LED vs. UV), catalyst loadings, and reaction times. Photoredox reactions with blue LEDs show higher efficiency than thermal methods .
- Byproduct Analysis : Use ¹⁹F NMR to detect incomplete fluorination or defluorination products. Adjust stoichiometry of fluorinating agents (e.g., trichloroisocyanuric acid) if necessary .
- Computational Modeling : Perform DFT calculations to predict transition-state energies and optimize reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
